

Preclinical Data Summary for QO-58: A Novel KCNQ Channel Opener

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QO 58

Cat. No.: B15623911

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available preclinical data for QO-58, a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound. QO-58 has been identified as a potent modulator of Kv7 (KCNQ) potassium channels, which are critical regulators of neuronal excitability. Modulation of these channels represents a promising therapeutic strategy for neuronal excitability disorders such as epilepsy and neuropathic pain.[\[1\]](#)[\[2\]](#)

Mechanism of Action

QO-58 acts as a positive modulator, or "opener," of Kv7 potassium channels.[\[3\]](#)[\[4\]](#) Its mechanism is distinct from other known Kv7 openers like retigabine.[\[3\]](#) The primary actions of QO-58 on Kv7 channels include:

- Increased Current Amplitudes: QO-58 enhances the magnitude of currents flowing through Kv7.2/Kv7.3 channels.[\[3\]](#)
- Hyperpolarizing Shift in Voltage-Dependent Activation: The compound shifts the voltage threshold for channel opening to more negative potentials, meaning the channels activate more readily.[\[3\]](#)
- Slowing of Deactivation: QO-58 prolongs the open state of the channels by slowing their closing kinetics.[\[3\]](#)

Studies have indicated that QO-58 interacts with the voltage-sensing domain (VSD) of the Kv7.2 channel subunit.^[4] A specific chain of amino acids, Val224Val225Tyr226, in Kv7.2 has been identified as important for the action of QO-58.^[3] By enhancing the M-type potassium current (IKM) in neurons, QO-58 effectively dampens neuronal excitability.^{[3][4]}

Data Presentation

In Vitro Efficacy: Potency on Kv7 Channel Subtypes

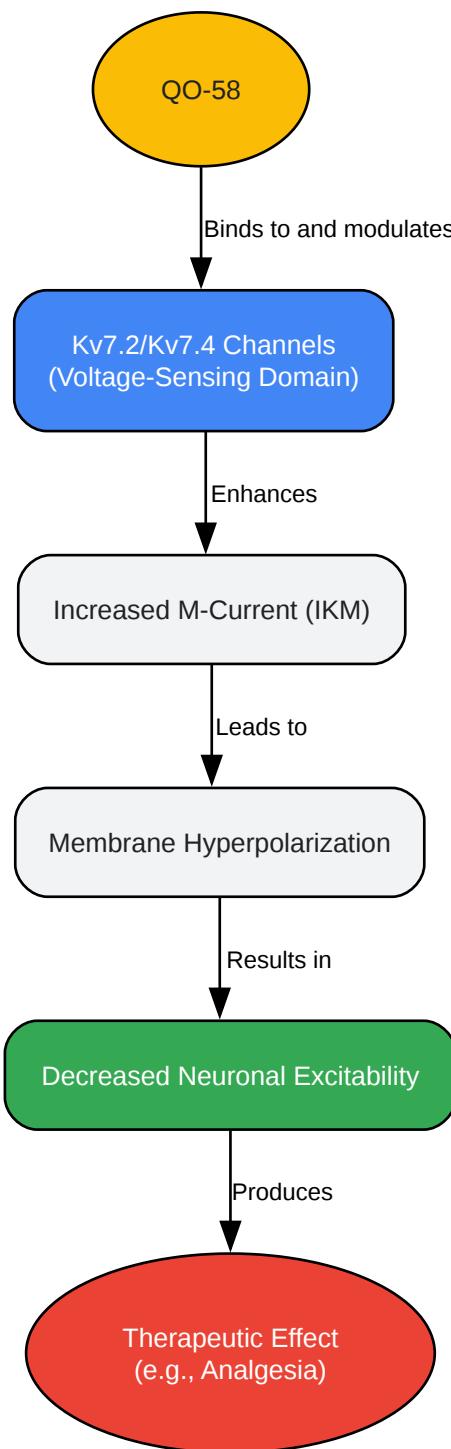
Channel Subtype	EC50 (µM)
Kv7.1	7.0 ± 1.0
Kv7.2	1.3 ± 1.0
Kv7.3	Little effect
Kv7.4	0.6 ± 0.1
Kv7.2/Kv7.3	2.3 ± 0.8
Kv7.3/Kv7.5	5.2 ± 2.2

Table 1: Potency of QO-58 on various human Kv7 channel subtypes expressed in mammalian cell lines. Data sourced from multiple studies.^[1]

In Vitro Efficacy: Modulation of Kv7.2/Kv7.3 Channels

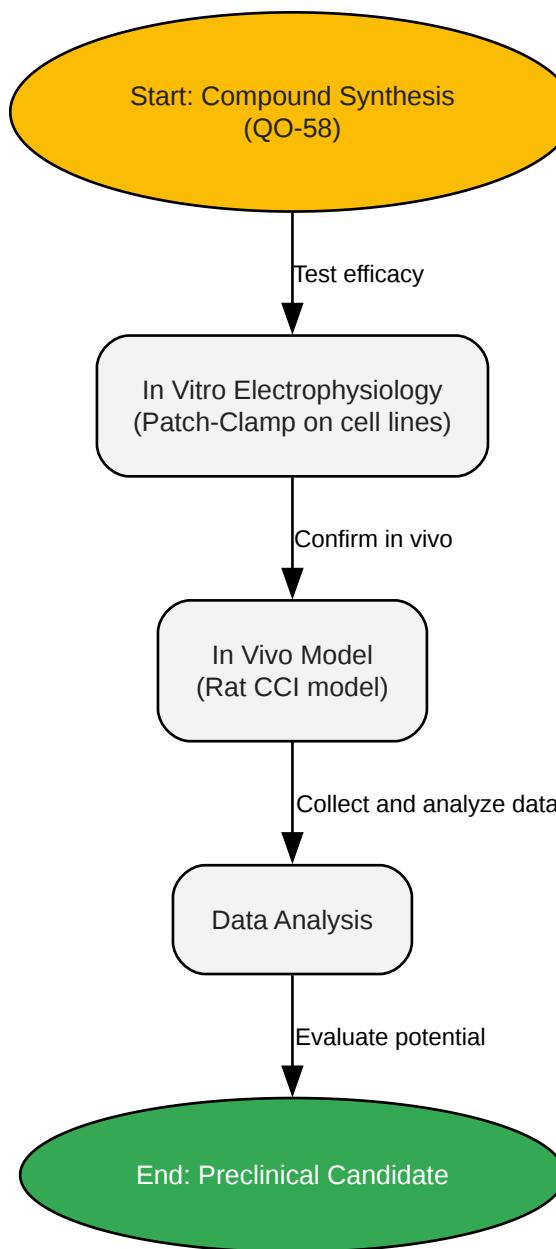
Parameter	Effect of QO-58
Maximal Current Increase	6.15 ± 0.76-fold at 100 µM
V1/2 Shift	Approximately -40 to -60 mV

Table 2: Electrophysiological effects of QO-58 on Kv7.2/Kv7.3 channels.^[3]


In Vivo Efficacy: Neuropathic Pain Model

Animal Model	Effect of QO-58
Rat Chronic Constriction Injury (CCI) of the sciatic nerve	Significantly increased the threshold for mechanical stimulus (pain threshold)

Table 3: In vivo efficacy of QO-58 in a preclinical model of neuropathic pain.[\[3\]](#)


Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of QO-58 and a typical experimental workflow for its evaluation.

[Click to download full resolution via product page](#)

Proposed signaling pathway for QO-58.

[Click to download full resolution via product page](#)

Experimental workflow for preclinical evaluation.

Experimental Protocols

Electrophysiology

The effects of QO-58 on Kv7 channels were characterized using the perforated whole-cell patch technique in mammalian cell lines (e.g., CHO or HEK293) stably expressing different Kv7

channel subtypes.[\[3\]](#)

- Cell Culture: Cells were cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- Electrophysiological Recordings: A perforated whole-cell patch-clamp technique was used to record Kv7 currents. The external solution typically contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal solution contained (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.3, with amphotericin B for perforation.
- Data Acquisition and Analysis: Currents were recorded using an amplifier and appropriate software. Voltage-clamp protocols were applied to study the voltage-dependence of activation and deactivation kinetics. Concentration-response curves were generated by applying increasing concentrations of QO-58 to determine EC₅₀ values.

In Vivo Neuropathic Pain Model

The analgesic effects of QO-58 were evaluated in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.[\[3\]](#)

- Animal Model: Adult male Sprague-Dawley rats were used. Under anesthesia, the sciatic nerve was exposed, and loose ligatures were placed around it to induce a chronic constriction.
- Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) was assessed using von Frey filaments. The paw withdrawal threshold was measured before and after administration of QO-58 or vehicle.
- Drug Administration: QO-58 was administered, and the paw withdrawal threshold was monitored over time to assess the analgesic effect.

Pharmacokinetics and Toxicology

A comprehensive preclinical data package for QO-58, including detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) and formal toxicology studies, is not publicly available in the reviewed literature. One study noted that a derivative, QO58-lysine,

was developed to improve bioavailability.[\[2\]](#) Further investigation into the pharmacokinetic properties and a complete safety profile of QO-58 is necessary for its continued development.

[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of Kv7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract for TOX-58 [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Preclinical Data Summary for QO-58: A Novel KCNQ Channel Opener]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15623911#preclinical-data-summary-for-qo-58>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com